molecular formula C14H24O4Si B14591742 Triethoxy[(2-methylphenoxy)methyl]silane CAS No. 61464-01-5

Triethoxy[(2-methylphenoxy)methyl]silane

Cat. No.: B14591742
CAS No.: 61464-01-5
M. Wt: 284.42 g/mol
InChI Key: KBZOMTGSYPBVAV-UHFFFAOYSA-N
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Description

Triethoxy[(2-methylphenoxy)methyl]silane is an organosilicon compound with the molecular formula C14H24O4Si . It is a colorless liquid that is used in various chemical applications due to its unique properties. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy[(2-methylphenoxy)methyl]silane typically involves the reaction of 2-methylphenol with chloromethyltriethoxysilane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the silicon atom, displacing the chloride ion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triethoxy[(2-methylphenoxy)methyl]silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.

    Condensation: Often catalyzed by acids or bases and can occur at room temperature or elevated temperatures.

    Substitution: Requires nucleophiles such as amines, alcohols, or thiols and is usually conducted under mild conditions.

Major Products Formed

    Hydrolysis: Produces silanols and ethanol.

    Condensation: Forms siloxane polymers.

    Substitution: Yields various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Triethoxy[(2-methylphenoxy)methyl]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triethoxy[(2-methylphenoxy)methyl]silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its use in forming stable coatings and adhesives. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethoxy[(2-methylphenoxy)methyl]silane is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical properties such as increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring durable and resistant coatings.

Properties

CAS No.

61464-01-5

Molecular Formula

C14H24O4Si

Molecular Weight

284.42 g/mol

IUPAC Name

triethoxy-[(2-methylphenoxy)methyl]silane

InChI

InChI=1S/C14H24O4Si/c1-5-16-19(17-6-2,18-7-3)12-15-14-11-9-8-10-13(14)4/h8-11H,5-7,12H2,1-4H3

InChI Key

KBZOMTGSYPBVAV-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](COC1=CC=CC=C1C)(OCC)OCC

Origin of Product

United States

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